2-Bromo-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methoxybenzohydrazide is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxybenzohydrazide typically involves the reaction of 2-bromo-4-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out in an alcoholic medium, often ethanol, under reflux conditions. The general reaction scheme is as follows:
Starting Material: 2-Bromo-4-methoxybenzoic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol
Conditions: Reflux
The reaction proceeds with the formation of the hydrazide derivative, which can be purified by recrystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazide group can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base.
Oxidation/Reduction: Various oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products:
Schiff Bases: Formed by condensation with aldehydes or ketones.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer agents.
Materials Science: The compound can be used in the synthesis of coordination complexes with metals, which may exhibit interesting optical or electronic properties.
Biological Studies: It has been investigated for its antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxybenzohydrazide depends on its specific application. For instance, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways can vary, but common mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
DNA Interaction: Intercalating into DNA, leading to disruption of replication and transcription processes.
Comparison with Similar Compounds
2-Bromo-4-methoxybenzohydrazide can be compared with other benzohydrazide derivatives:
2-Bromo-5-methoxybenzohydrazide: Similar structure but with the methoxy group at the fifth position.
4-Methoxybenzohydrazide: Lacks the bromine substitution, which may affect its reactivity and biological activity.
Uniqueness: The presence of both bromine and methoxy substituents in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming diverse derivatives.
Properties
Molecular Formula |
C8H9BrN2O2 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-bromo-4-methoxybenzohydrazide |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
FPZIBQATTLPFKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.